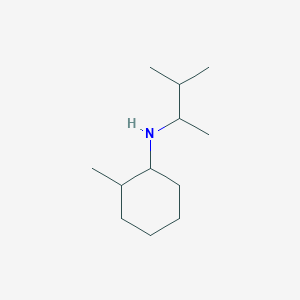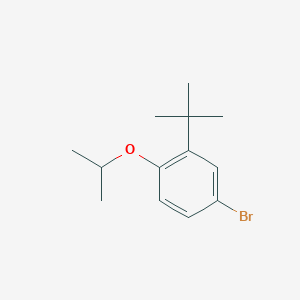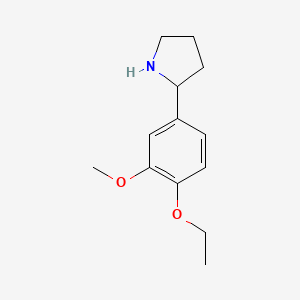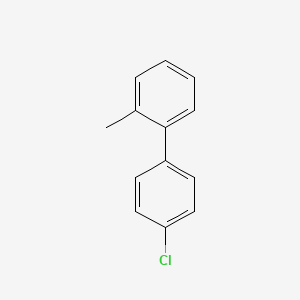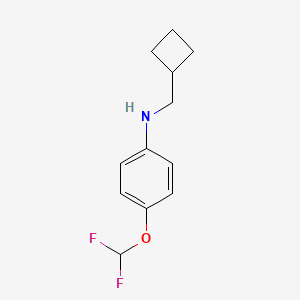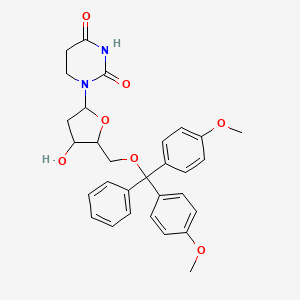
2'-Deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine is a modified nucleoside analog. It is a derivative of uridine, where the 2’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine typically involves multiple steps. The starting material is usually uridine, which undergoes selective protection and deprotection reactions to yield the desired compound. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by reacting uridine with dimethoxytrityl chloride in the presence of a base such as pyridine.
Reduction of the 2’-hydroxyl group: The 2’-hydroxyl group is reduced to a hydrogen atom using reagents like triethylsilane and trifluoroacetic acid.
Hydrogenation: The 5,6-double bond of uridine is reduced to form 5,6-dihydrouridine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can further modify the nucleoside structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected nucleoside analogs, which can be further utilized in oligonucleotide synthesis.
科学研究应用
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides, which are essential for various biochemical assays and molecular biology techniques.
Biology: The compound is utilized in the study of nucleic acid interactions and the development of antisense oligonucleotides for gene silencing.
Industry: The compound is used in the production of diagnostic kits and research reagents.
作用机制
The mechanism of action of 2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine involves its incorporation into oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. Once incorporated, the DMT group can be removed under acidic conditions, allowing the nucleoside to participate in further reactions. The compound’s effects are primarily exerted through its role in nucleic acid synthesis and modification.
相似化合物的比较
Similar Compounds
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine: This compound is a purine nucleoside analog with broad antitumor activity.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methylcytidine: It is used in the development of antiviral drugs against diseases such as hepatitis C and HIV.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-N6-phenoxyacetyladenosine: This compound is used in various biochemical applications.
Uniqueness
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine is unique due to its specific modifications, which make it a valuable tool in oligonucleotide synthesis. The presence of the DMT group provides protection during synthesis, and the reduction of the 2’-hydroxyl group enhances its stability and reactivity in various chemical reactions.
属性
分子式 |
C30H32N2O7 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H32N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-15,25-26,28,33H,16-19H2,1-2H3,(H,31,34,35) |
InChI 键 |
FXHHGAIXENUYHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5CCC(=O)NC5=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)

